2-(4-Methoxyphenyl)pent-4-enoic acid
Description
2-(4-Methoxyphenyl)pent-4-enoic acid (CAS: 398142-14-8) is a substituted pentenoic acid derivative characterized by a methoxy group at the para position of the phenyl ring and a pent-4-enoic acid backbone. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . This compound is primarily utilized in enantioselective synthesis, particularly in copper-catalyzed reactions to generate functionalized lactones and azidolactones . For example, it serves as a precursor for synthesizing 5-(azidomethyl)-5-(4-methoxyphenyl)dihydrofuran-2(3H)-one, a key intermediate in heterocyclic chemistry .
Notably, the Z-isomer of this compound, (Z)-5-(4-methoxyphenyl)pent-4-enoic acid (CAS: 854001-12-0), has been documented with distinct stereochemical properties, though its applications remain less explored .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)pent-4-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-3-4-11(12(13)14)9-5-7-10(15-2)8-6-9/h3,5-8,11H,1,4H2,2H3,(H,13,14) |
InChI Key |
HBZSMWUAIOCOGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pent-4-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with an appropriate alkenyl Grignard reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process generally includes steps such as esterification, hydrolysis, and purification through distillation or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of 2-(4-methoxyphenyl)pent-4-enal or 2-(4-methoxyphenyl)pent-4-enone.
Reduction: Formation of 2-(4-methoxyphenyl)pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)pent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may also interact with DNA, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-(4-Methoxyphenyl)pent-4-enoic acid can be contextualized by comparing it to related compounds (Table 1). Key differentiating factors include substituent electronic effects, chain length, and biological activity.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Insights
Substituent Effects: The methoxy group (4-OCH₃) in this compound donates electrons via resonance, enhancing the stability of intermediates in copper-catalyzed reactions. This contrasts with halogenated analogues (e.g., 4-Br, 4-Cl), where electron-withdrawing groups accelerate radical-mediated cyclization . In azidolactone synthesis, the 4-methoxyphenyl substituent improves regioselectivity compared to 4-bromo or 4-fluoro derivatives, as observed in the formation of 5-(azidomethyl)dihydrofuran-2(3H)-ones .
Biological Activity: While this compound lacks direct biological data, structurally related 3-(4-Methoxyphenyl)propionic acid exhibits anticancer properties, suggesting that the methoxyphenyl moiety may contribute to bioactive interactions .
Synthetic Utility: this compound achieves 65% yield in lactone synthesis with 75% enantiomeric excess (ee), outperforming brominated or chlorinated analogues in stereochemical control . Derivatives like (S)-2-((tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)pent-4-enoic acid highlight its versatility in peptide and macrocyclic synthesis .
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